Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
Overview
Description
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is a novel and potent bioactive compound . It has been used in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .
Synthesis Analysis
The synthesis of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” involves the use of benzenesulfonyl fluoride in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .Molecular Structure Analysis
The molecular formula of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is C6H4ClFO4S2 . Its exact mass is 257.9224 and its molecular weight is 258.6624 .Chemical Reactions Analysis
The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied by electron ionization tandem mass spectrometry .Physical And Chemical Properties Analysis
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” has a refractive index of 1.492 (lit.) and a boiling point of 207-208 °C (lit.) . Its density is 1.333 g/mL at 25 °C (lit.) .Scientific Research Applications
Versatile Building Blocks for Combinatorial Chemistry
- Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-, is utilized for the multigram synthesis of versatile building blocks under parallel synthesis conditions, including the use of (hetero)aromatic and electron-poor aliphatic amines. Its application is demonstrated in the preparation of a sulfonyl fluoride library, showing potential as covalent fragments in enzyme inhibition studies (Tolmachova et al., 2018).
Sulfonyl-α-Vinylation
- The compound plays a role in the conversion of 1-benzenesulfonyl-2-trimethylsilylethane and related reagents to phenyl α-substituted-vinyl sulfones, showcasing its efficacy in synthetic organic chemistry (Hsiao & Shechter, 1982).
Cation-Exchange Membrane Preparation
- In the field of materials science, it's used for preparing thin cation-exchange films with fixed sulfonic acid groups through plasma polymerization and subsequent hydrolysis. This indicates its importance in developing advanced materials for ion-exchange applications (Uchimoto et al., 2000).
Electrochemical Analysis
- The compound is studied in electroanalytical chemistry for its reduction process, contributing to the understanding of cyclic voltammetry reduction and the ECE mechanism in organic electrochemistry (Sanecki & Kaczmarski, 1999).
Serine Protease Inhibitor Research
- Benzenesulfonyl fluorides with specific substituents have been found to be potent and specific inhibitors of enzymes like elastase and chymotrypsin, contributing significantly to biochemistry and pharmacology research (Yoshimura, Barker, & Powers, 1982).
Nuclear Magnetic Resonance Spectroscopy
- The compound has been analyzed in high-resolution NMR spectroscopy to determine spin–spin coupling constants, providing valuable insights into molecular structure and interactions (Schaefer & Parr, 1978).
Synthesis of Novel Compounds
- It's used in the synthesis of new compounds like N-substituted phenyl benzenesulfonylureas, highlighting its role in the development of novel chemical entities (Ta-n, 2015).
Radiopharmaceutical Development
- In radiopharmaceutical chemistry, sulfonyl fluoride-based compounds, including benzenesulfonyl fluoride, are explored as potential 18F labelling agents for PET chemistry, demonstrating its utility in medical imaging (Inkster et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-chlorosulfonylbenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHDPUCQANFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062461 | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
CAS RN |
2489-52-3 | |
Record name | 3-(Chlorosulfonyl)benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2489-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Benzenedisulfonyl chloride fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorosulphonylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.